2,8-Dichloro-1-octene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

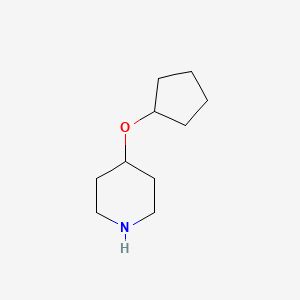

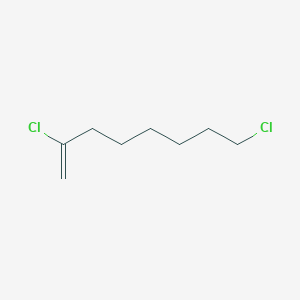

2,8-Dichloro-1-octene is a chemical compound with the molecular formula C8H14Cl2 . It has a molecular weight of 181.10 g/mol . The IUPAC name for this compound is 2,8-dichlorooct-1-ene .

Molecular Structure Analysis

The molecular structure of 2,8-Dichloro-1-octene consists of an eight-carbon chain with chlorine atoms attached to the second and eighth carbon atoms . The compound has a double bond between the first and second carbon atoms .Physical And Chemical Properties Analysis

2,8-Dichloro-1-octene has several computed properties. It has a molecular weight of 181.10 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 180.0472558 g/mol .科学的研究の応用

Hydrosilylation Chemistry

2,8-Dichloro-1-octene: plays a significant role in hydrosilylation reactions , which are crucial for the production of various organosilicon compounds . These compounds are essential in creating silicone products like oils, rubbers, and resins . The hydrosilylation process is also used to produce organosilicon reagents for fine chemical synthesis, including stereospecific oxidation and cross-coupling reactions .

Olefin Hydroformylation

In the field of olefin hydroformylation, 2,8-Dichloro-1-octene could be used as a substrate for single-atom catalysts (SACs). SACs are known for their efficiency and stability in catalyzing the hydroformylation process, which is a fundamental step in producing aldehydes from olefins .

Alternating Copolymerization

The compound may find application in the alternating radical copolymerization of olefins. This process is used to create high molecular weight copolymers, which have a variety of industrial applications, including the production of plastics and other polymeric materials .

Pharmaceutical Research

2,8-Dichloro-1-octene: could be utilized in pharmaceutical research, particularly in the synthesis of complex molecules. While specific applications in pharmaceuticals were not directly found, the compound’s reactivity suggests potential use in synthesizing intermediates for drug development .

Material Science

In material science, 2,8-Dichloro-1-octene could contribute to the development of new materials, especially in the context of organosilicon chemistry. Its involvement in hydrosilylation reactions is particularly relevant for creating materials with specific properties like enhanced flexibility or thermal stability .

Chemical Synthesis

2,8-Dichloro-1-octene: is likely to be involved in various chemical synthesis processes. Its dichloro and olefinic functional groups make it a versatile reagent for reactions such as ethylene tetramerization, which is important for synthesizing linear α-olefins like 1-octene .

作用機序

Target of Action

It’s known that similar compounds participate in reactions such as hydrosilylation and cycloaddition . These reactions involve the addition of silicon hydrides or other molecules across C–C multiple bonds, forming various organosilicon compounds .

Mode of Action

The mode of action of 2,8-Dichloro-1-octene is likely through its participation in chemical reactions like hydrosilylation and cycloaddition . In hydrosilylation, the compound might interact with silicon hydrides across its C–C multiple bonds, leading to the formation of various organosilicon compounds . In cycloaddition, the compound could add across double or triple bonds to form cyclic structures .

Biochemical Pathways

The compound’s potential involvement in hydrosilylation and cycloaddition reactions suggests it could influence the synthesis of various organosilicon compounds and cyclic structures .

Result of Action

The molecular and cellular effects of 2,8-Dichloro-1-octene’s action would depend on the specific reactions it participates in. For instance, in hydrosilylation, the compound could contribute to the formation of various organosilicon compounds . In cycloaddition, it could help form cyclic structures .

特性

IUPAC Name |

2,8-dichlorooct-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2/c1-8(10)6-4-2-3-5-7-9/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNACSJJNIPRRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641082 |

Source

|

| Record name | 2,8-Dichlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

485320-13-6 |

Source

|

| Record name | 1-Octene, 2,8-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)